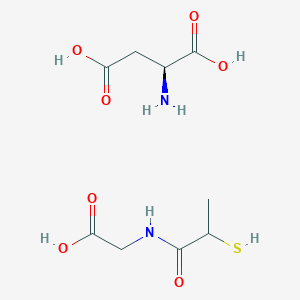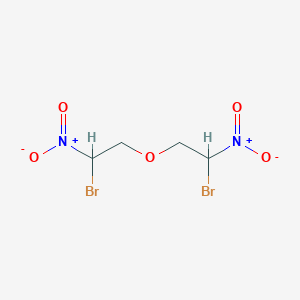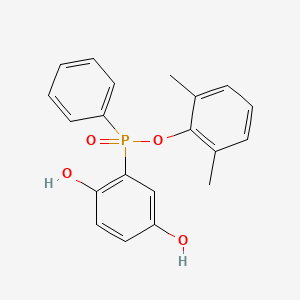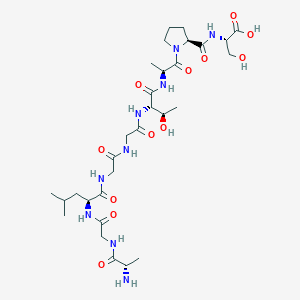
(2S)-2-aminobutanedioic acid;2-(2-sulfanylpropanoylamino)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-aminobutanedioic acid;2-(2-sulfanylpropanoylamino)acetic acid is a compound that combines two distinct chemical structures. The first part, (2S)-2-aminobutanedioic acid, is an amino acid derivative, while the second part, 2-(2-sulfanylpropanoylamino)acetic acid, is a sulfhydryl acylated derivative of glycine
Preparation Methods
The synthesis of (2S)-2-aminobutanedioic acid;2-(2-sulfanylpropanoylamino)acetic acid involves multiple steps. The synthetic routes typically include the acylation of glycine with a sulfanylpropanoyl group. The reaction conditions often require the use of specific reagents and catalysts to ensure the correct stereochemistry and yield of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
(2S)-2-aminobutanedioic acid;2-(2-sulfanylpropanoylamino)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the sulfanyl and amino groups.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a model compound for studying amino acid derivatives and their interactions with enzymes and other biomolecules. In industry, it is used in the formulation of pharmaceutical excipients to improve drug solubility, bioavailability, and stability .
Mechanism of Action
The mechanism of action of (2S)-2-aminobutanedioic acid;2-(2-sulfanylpropanoylamino)acetic acid involves its interaction with specific molecular targets and pathways. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, potentially altering their structure and function. The amino acid derivative part of the compound can interact with enzymes and receptors, influencing various biochemical pathways . These interactions contribute to the compound’s effects in biological systems.
Comparison with Similar Compounds
(2S)-2-aminobutanedioic acid;2-(2-sulfanylpropanoylamino)acetic acid can be compared with other similar compounds, such as other amino acid derivatives and sulfhydryl-containing molecules. Similar compounds include cysteine, homocysteine, and glutathione, which also contain sulfhydryl groups and play important roles in biological systems . The uniqueness of this compound lies in its combined structure, which allows it to participate in a wider range of chemical reactions and interactions compared to its individual components.
Properties
CAS No. |
921199-94-2 |
|---|---|
Molecular Formula |
C9H16N2O7S |
Molecular Weight |
296.30 g/mol |
IUPAC Name |
(2S)-2-aminobutanedioic acid;2-(2-sulfanylpropanoylamino)acetic acid |
InChI |
InChI=1S/C5H9NO3S.C4H7NO4/c1-3(10)5(9)6-2-4(7)8;5-2(4(8)9)1-3(6)7/h3,10H,2H2,1H3,(H,6,9)(H,7,8);2H,1,5H2,(H,6,7)(H,8,9)/t;2-/m.0/s1 |
InChI Key |
PIHOEQPUVCYWJZ-WNQIDUERSA-N |
Isomeric SMILES |
CC(C(=O)NCC(=O)O)S.C([C@@H](C(=O)O)N)C(=O)O |
Canonical SMILES |
CC(C(=O)NCC(=O)O)S.C(C(C(=O)O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Benzyl 4-[(pyridin-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B14182739.png)



![4-[4-(2-Fluorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide](/img/structure/B14182773.png)
![(6-Chloro-1H-indol-3-yl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14182777.png)

![4,5-Bis[2-(4-nitrophenyl)hydrazinylidene]-9,10-dihydroanthracene-1,8(4H,5H)-dione](/img/structure/B14182793.png)


